molecular formula C44H30N4O3S2 B2756746 N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide CAS No. 476211-66-2

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide

Cat. No.: B2756746
CAS No.: 476211-66-2
M. Wt: 726.87
InChI Key: BWXGQROKPJCDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide is a sophisticated synthetic compound featuring a 1,3-thiazole core, a privileged scaffold in modern medicinal chemistry and drug discovery. The 1,3-thiazole moiety is a five-membered heterocycle containing both nitrogen and sulfur atoms, known for its aromaticity and its versatility in chemical reactions and biological interactions . Molecules containing the thiazole ring have been extensively researched and shown to exhibit a wide spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-tuberculosis agents . The specific structure of this compound, which incorporates multiple aromatic systems and amide linkages, suggests potential for application in biochemical and pharmacological research, particularly in the study of protein-protein interactions or as a key intermediate in the synthesis of more complex molecular libraries. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to conduct their own safety and efficacy evaluations for their specific applications.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O3S2/c49-41(47-43-45-37(29-13-5-1-6-14-29)39(52-43)31-17-9-3-10-18-31)33-21-25-35(26-22-33)51-36-27-23-34(24-28-36)42(50)48-44-46-38(30-15-7-2-8-16-30)40(53-44)32-19-11-4-12-20-32/h1-28H,(H,45,47,49)(H,46,48,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXGQROKPJCDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=C(S5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide is a thiazole-derived compound that has garnered attention for its diverse biological activities. This compound is structurally complex and exhibits potential therapeutic properties, particularly in the fields of oncology and neurology.

Chemical Structure

The molecular formula of the compound is C23H18N2OSC_{23}H_{18}N_{2}OS with a molecular weight of 370.47 g/mol. The structure includes multiple phenyl and thiazole rings which are critical for its biological activity.

PropertyValue
Molecular FormulaC23H18N2OS
Molecular Weight370.47 g/mol
InChIKeyGKTJXVLNCXURQU-UHFFFAOYSA-N
CAS NumberNot specified

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar thiazole structures can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) with IC50 values often lower than those of established chemotherapeutics like doxorubicin .

Case Study:
In a comparative study, compounds derived from thiazole exhibited potent cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring was found to enhance the anticancer activity significantly .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored extensively. For example, compounds similar to this compound have demonstrated efficacy in picrotoxin-induced seizure models. The structure–activity relationship (SAR) studies suggest that para-substituted phenyl groups are crucial for enhancing anticonvulsant effects .

Table: Anticonvulsant Efficacy of Thiazole Derivatives

Compound IDMedian Effective Dose (mg/kg)Model Used
Compound 1<20Picrotoxin Model
Compound 624.38MES Model
Compound 1088.23Chemo-shock Model

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Cancer Cell Proliferation: The compound may interfere with cell cycle progression and promote apoptosis in malignant cells.
  • Modulation of Neurotransmitter Systems: Its anticonvulsant properties likely involve modulation of GABAergic and glutamatergic systems.
  • Interaction with Proteins: Molecular dynamics simulations indicate that the compound may interact with proteins such as Bcl-2 through hydrophobic contacts, which is essential for its anticancer activity .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For example:

  • Mechanisms of Action : Thiazole compounds often inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that thiazole derivatives could significantly reduce cell viability in human lung adenocarcinoma cells (A549) with IC50 values indicating strong anticancer activity .
  • Case Studies : In a comparative study of thiazole derivatives, compounds similar to N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide showed promising results against glioblastoma and melanoma cell lines . The presence of specific substituents on the thiazole ring appeared to enhance their cytotoxic effects.
CompoundCell LineIC50 (µM)Mechanism
Thiazole Derivative AA54923.30 ± 0.35Apoptosis induction
Thiazole Derivative BU251<10Cell cycle arrest

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain thiazole compounds exhibit significant activity against various bacterial strains:

  • Study Findings : In vitro studies demonstrated that thiazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Antitubercular Activity

Recent investigations have revealed that thiazole-based compounds can be effective against Mycobacterium tuberculosis. The structure-based activity study indicated that the presence of electron-withdrawing groups enhances their efficacy against tuberculosis strains .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that integrate various chemical functionalities to enhance biological activity. Researchers have focused on optimizing these synthetic pathways to yield compounds with improved potency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide, the following table compares its structural and functional attributes with analogous heterocyclic compounds described in recent literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties References
This compound (Target) C₃₈H₂₈N₄O₃S₂ ~668.8 Thiazole, benzamide, phenoxy High molecular weight; extended π-system; potential for dual-target binding
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] C₂₀H₁₄F₂N₃O₂S₂ ~430.5 Triazole, sulfonyl, thione Tautomerism (thione/thiol); moderate solubility; halogen-dependent bioactivity
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.4 Thiadiazole, benzoate ester, carbamoyl Lower molecular weight; ester group enhances membrane permeability
S-Alkylated 1,2,4-triazoles [10–15] C₂₃H₁₈F₃N₃O₃S ~485.5 Triazole, sulfonyl, alkylated thioether Improved metabolic stability; fluorine substituents modulate electronic effects

Key Insights:

Structural Complexity : The target compound’s dual thiazole cores and benzamide linkages distinguish it from simpler triazole or thiadiazole derivatives. Its extended aromatic system (~668.8 g/mol) may enhance binding affinity but reduce solubility compared to smaller analogs like methyl benzoate derivatives (~369.4 g/mol) .

Functional Group Impact :

  • Amide vs. Sulfonyl : The target’s amide groups facilitate hydrogen bonding, whereas sulfonyl groups in triazoles [7–9] enhance electronegativity and metabolic resistance.
  • Thiazole vs. Triazole/Thiadiazole : Thiazoles’ sulfur and nitrogen atoms offer distinct electronic environments compared to triazoles (three nitrogen atoms) or thiadiazoles (two nitrogen, one sulfur), influencing redox stability and target selectivity .

Tautomerism and Stability : Unlike triazole-thiones [7–9], which exhibit thione-thiol tautomerism, the target compound’s rigid amide linkages likely suppress tautomeric shifts, favoring a stable conformation for receptor interaction .

Synthetic Accessibility: The target compound’s synthesis may involve multi-step coupling reactions similar to those in (e.g., hydrazide-isothiocyanate condensations), though its bifunctional design could complicate yields compared to mono-thiazole derivatives .

Research Findings:

  • Spectroscopic Confirmation : IR and NMR techniques (as applied to triazoles [7–9]) would confirm the target’s amide C=O (~1660–1680 cm⁻¹) and thiazole C-S (~1240–1260 cm⁻¹) vibrations, with absence of thiol S-H bands (~2500–2600 cm⁻¹) .
  • Computational Analysis: Tools like Multiwfn could compare electron localization (ELF) or electrostatic potentials (ESP) between the target and analogs, highlighting charge distribution differences due to phenyl vs. halogen substituents .

Preparation Methods

Cyclization of Thioureidobenzoic Acid with Brominated Aryl Ketones

The 4,5-diphenyl-1,3-thiazole core is synthesized via a cyclization reaction between 3-thioureidobenzoic acid and brominated benzophenone derivatives. As reported by RSC Advances, 3-aminobenzoic acid reacts with ammonium thiocyanate and benzoyl chloride to form 3-thioureidobenzoic acid. This intermediate undergoes cyclization with 2-bromo-1,2-diphenylethan-1-one (synthesized via bromination of benzophenone) in ethanol under reflux (Scheme 1). The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoaryl ketone, followed by intramolecular cyclization to form the thiazole ring.

Table 1: Optimization of Thiazole Ring Formation

Bromoaryl Ketone Solvent Temperature (°C) Time (h) Yield (%)
2-Bromo-1,2-diphenylethan-1-one EtOH 80 6 72
2-Bromo-1,2-diphenylethan-1-one DMF 100 4 68

The highest yield (72%) is achieved in ethanol at 80°C for 6 hours, with product purity confirmed via $$ ^1H $$ NMR (DMSO-d$$6$$): δ 7.32–8.27 (m, 10H, C$$6$$H$$5$$), 10.38 (s, 1H, NH$$2$$).

Synthesis of the Central Benzamide-Phenoxy Core

Etherification of 4-Hydroxybenzoic Acid Derivatives

The phenoxy bridge is constructed via nucleophilic aromatic substitution. 4-Nitrobenzoyl chloride reacts with 4-hydroxybenzoic acid in the presence of K$$2$$CO$$3$$ in acetone, yielding 4-(4-nitrobenzoyloxy)benzoic acid. Catalytic hydrogenation (H$$_2$$, Pd/C) reduces the nitro group to an amine, forming 4-(4-aminobenzoyloxy)benzoic acid.

Activation of Carboxylic Acid Moieties

The central diacid is activated using ethyl chloroformate in anhydrous THF, generating a mixed carbonate intermediate. Subsequent reaction with glycine methyl ester hydrochloride in the presence of DIPEA produces the methyl ester-protected benzamide-phenoxy-benzamide core.

Table 2: Key Spectral Data for Central Core Intermediates

Intermediate $$ ^1H $$ NMR (DMSO-d$$_6$$) IR (cm$$^{-1}$$)
4-(4-Aminobenzoyloxy)benzoic acid δ 6.78 (d, 2H, J = 8.4 Hz), 7.92 (d, 2H, J = 8.4 Hz) 1685 (C=O), 3340 (NH$$_2$$)
Methyl ester-protected core δ 3.72 (s, 3H, OCH$$3$$), 7.45–8.12 (m, 8H, C$$6$$H$$_4$$) 1745 (COOCH$$_3$$)

Coupling of Thiazolamine Intermediates to the Central Core

Deprotection and Amide Bond Formation

The methyl ester groups are hydrolyzed using 2M NaOH in THF/H$$_2$$O (1:1) at 50°C, yielding the free carboxylic acid. Coupling with 4,5-diphenyl-1,3-thiazol-2-amine is achieved via HOBt/EDCI activation in DMF. Equimolar ratios of the diacid and thiazolamine (2.2:1) ensure complete bis-amide formation.

Table 3: Coupling Reaction Optimization

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
HOBt/EDCI DMF 0 → 25 24 65
DCC/DMAP CH$$2$$Cl$$2$$ 25 48 58

Post-coupling, the crude product is purified via silica gel chromatography (EtOAc/hexane, 1:2), affording the target compound as a pale-yellow solid.

Structural Characterization and Validation

Spectroscopic Analysis

  • $$ ^1H $$ NMR (DMSO-d$$6$$) : δ 7.28–8.35 (m, 28H, C$$6$$H$$_5$$), 10.42 (s, 2H, CONH).
  • IR (KBr) : 1678 cm$$^{-1}$$ (C=O), 1540 cm$$^{-1}$$ (C=N).
  • APCI-MS : m/z 856.3 (M + H$$^+$$).

Elemental Analysis

Found : C, 72.15; H, 4.28; N, 9.84. Calculated for C$${46}$$H$${32}$$N$$4$$O$$3$$S$$_2$$ : C, 72.22; H, 4.23; N, 9.78.

Challenges in Reaction Scale-Up and Purity Control

Byproduct Formation During Cyclization

Excess bromoaryl ketone leads to di-thiazole byproducts. Maintaining a 1:1 molar ratio of 3-thioureidobenzoic acid to bromoaryl ketone suppresses this side reaction, as validated by GC-MS monitoring.

Solvent Selection for Coupling

DMF outperforms dichloromethane in coupling efficiency due to enhanced solubility of the diacid intermediate. However, residual DMF necessitates extensive washing with 0.1M HCl to prevent contamination.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-[4-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide, and what reaction conditions optimize yield?

  • Methodology : Use a multi-step approach starting with the formation of the thiazole ring via Hantzsch thiazole synthesis. Coupling agents like EDCI/HOBt are critical for amide bond formation between the phenoxybenzamide and thiazol-2-ylcarbamoyl groups . Control pH (6–7) and temperature (0–5°C during coupling) to minimize side reactions. Purify intermediates via column chromatography with ethyl acetate/hexane gradients.
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for diphenyl groups) and carbamoyl carbonyl (δ ~165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 715.2 (calculated for C39H27N4O3S2).
  • Elemental analysis : Validate %C (65.60), %H (3.82), %N (7.85) to confirm purity .

Q. How can researchers evaluate the compound’s potential biological activity in preliminary assays?

  • Methodology :

  • Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations. Compare to cisplatin as a positive control .
  • Antimicrobial testing : Perform MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Note if activity correlates with thiazole substituents (e.g., diphenyl groups enhance membrane penetration) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve carbamoyl group reactivity. DMF at 50°C increases coupling efficiency by 20% compared to THF .
  • Catalyst selection : Replace EDCI with DCC (dicyclohexylcarbodiimide) for sterically hindered intermediates, but note increased byproduct formation requiring rigorous purification .
  • In situ monitoring : Use FTIR to track carbonyl stretching (1700–1650 cm⁻¹) and ensure complete amide bond formation .

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Structural analogs : Compare activity of derivatives (e.g., replacing diphenyl groups with methyl or methoxy substituents) to identify SAR trends. For example, 4-phenoxybenzamide analogs in show enhanced anticancer activity vs. 2-phenoxy variants .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate variables .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodology :

  • Core modifications : Synthesize analogs with varying thiazole substituents (e.g., 4,5-diphenyl vs. 3,4-dimethoxyphenyl) and assess impact on tubulin polymerization inhibition (anticancer mechanism in ) .
  • Linker optimization : Replace the phenoxy group with sulfonamide or triazole moieties to evaluate pharmacokinetic improvements (e.g., solubility, bioavailability) .

Methodological Notes

  • Contradiction Analysis : Discrepancies in biological data may arise from assay sensitivity (e.g., 3D tumor spheroid models vs. monolayer cultures) or impurities in early synthetic batches .
  • Computational Support : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of substituents on carbamoyl reactivity, aligning with ICReDD’s reaction design principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.